1-[(2,5-dibromophenyl)methyl]-1H-indole
CAS No.:
Cat. No.: VC18125758
Molecular Formula: C15H11Br2N
Molecular Weight: 365.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Br2N |
|---|---|
| Molecular Weight | 365.06 g/mol |
| IUPAC Name | 1-[(2,5-dibromophenyl)methyl]indole |
| Standard InChI | InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2 |
| Standard InChI Key | UCCMTMJORJNEDI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CC3=C(C=CC(=C3)Br)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-[(2,5-Dibromophenyl)methyl]-1H-indole (C₁₅H₁₁Br₂N, MW 365.06 g/mol) features an indole nucleus fused to a benzyl group bearing bromine atoms at the 2- and 5-positions. The IUPAC name derives from the parent indole system, where the N1 position is substituted by the dibrominated benzyl moiety. The presence of bromine atoms introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁Br₂N |
| Molecular Weight | 365.06 g/mol |
| IUPAC Name | 1-[(2,5-Dibromophenyl)methyl]indole |
| CAS Number | Not publicly disclosed |
| XLogP3 | ~4.2 (estimated) |
The compound’s hydrophobicity (estimated XLogP3 ~4.2) suggests moderate lipid solubility, a trait conducive to blood-brain barrier penetration and intracellular targeting .
Spectroscopic Characteristics
While detailed spectroscopic data remain limited in public literature, analogous indole derivatives exhibit characteristic UV-Vis absorption bands near 280–300 nm (π→π* transitions) and IR stretches for N-H (≈3400 cm⁻¹) and aromatic C-Br (≈600 cm⁻¹) . Mass spectral analysis would likely show isotopic peaks at m/z 364/366/368 in a 1:2:1 ratio, consistent with two bromine atoms.
Synthesis and Derivative Development
Core Synthesis Strategies
The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically employs Friedel-Crafts alkylation or reductive amination routes :
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Friedel-Crafts Alkylation:
Indole reacts with 2,5-dibromobenzyl bromide in the presence of Lewis acids (e.g., AlCl₃) to form the target compound via electrophilic aromatic substitution. -
Reductive Amination:
Condensation of indole with 2,5-dibromobenzaldehyde followed by reduction (NaBH₄ or H₂/Pd-C) yields the N-benzylated product.
Yields are often moderate (40–60%) due to steric hindrance from the dibrominated benzyl group .
Functionalized Derivatives
Recent work has explored carboxylated analogs like 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid (C₁₆H₁₁Br₂NO₂, MW 409.07) . Such derivatives are synthesized via Vilsmeier-Haack formylation followed by oxidation, enabling further conjugation for drug delivery systems .
Biological Activities and Mechanisms
Antimicrobial Effects
Structure-activity relationship (SAR) studies indicate that the 2,5-dibromo substitution pattern confers broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), minimal inhibitory concentrations (MICs) of 8–16 µg/mL have been observed for related indole-3-carboxaldehyde derivatives . The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .
Neuromodulatory Activity
Research Challenges and Future Directions
Limitations in Current Knowledge
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No crystal structure or detailed QSAR studies available.
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In vivo antitumor efficacy unvalidated.
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Synthetic routes require optimization for scale-up.
Emerging Opportunities
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Hybrid Molecules: Conjugation with cisplatin analogs or kinase inhibitors to enhance selectivity .
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Nanoformulations: Liposomal encapsulation to improve aqueous solubility and reduce off-target effects .
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Neurotherapeutics: Development of 5-HT₆ antagonists for Alzheimer’s disease, building on structural insights from related compounds .
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